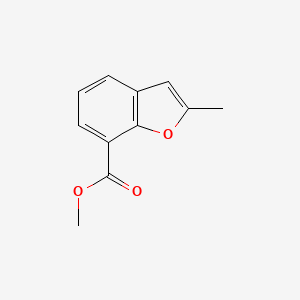

Methyl 2-methylbenzofuran-7-carboxylate

Description

Properties

CAS No. |

92810-80-5 |

|---|---|

Molecular Formula |

C11H10O3 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

methyl 2-methyl-1-benzofuran-7-carboxylate |

InChI |

InChI=1S/C11H10O3/c1-7-6-8-4-3-5-9(10(8)14-7)11(12)13-2/h3-6H,1-2H3 |

InChI Key |

ZHCCFARDUKDLOI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(O1)C(=CC=C2)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Spectral and Physicochemical Properties

- This compound : Characterized by GC-MS and column chromatography but lacks reported NMR/FTIR data in the evidence. Its oily consistency suggests lower melting points compared to crystalline analogs.

- Ethyl 7-chloro-2,3-dihydrobenzofuran-2-carboxylate : The 2,3-dihydro modification likely results in distinct $ ^1H $ NMR signals for saturated CH₂ groups, contrasting with fully aromatic benzofurans .

- Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate: The 7-NH₂ group would show strong UV absorption and unique IR stretches (N-H ~3300 cm⁻¹) .

- Methyl 7-Methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate : The fused benzodioxole ring system introduces additional electron-withdrawing effects, altering reactivity in electrophilic substitution reactions .

Preparation Methods

Reaction Conditions and Mechanism

The synthesis begins with a substituted 2-allylphenol derivative bearing a methyl ester group at the 7-position. Under catalytic PdCl(CHCN) in dichloromethane at room temperature, the allyl group undergoes intramolecular cyclization. The palladium catalyst facilitates oxidative addition and subsequent reductive elimination, forming the benzofuran ring. This method achieves a 74% yield of this compound with high purity.

Key Advantages:

-

Mild Conditions : Room-temperature reactions minimize side reactions.

-

Functional Group Tolerance : The methyl ester remains intact during cyclization.

-

Scalability : Demonstrated efficacy at gram-scale synthesis.

Oxidation of 2-Methylbenzofuran Followed by Esterification

An alternative approach involves the oxidation of 2-methylbenzofuran to 2-methylbenzofuran-7-carboxylic acid, followed by esterification. This two-step process, described in patent CN109206388A, employs metalloporphyrin catalysts for oxidation and acid-catalyzed esterification.

Step 1: Catalytic Oxidation

2-Methylbenzofuran is oxidized using tetrakis(o-chlorophenyl) iron porphyrin as a catalyst, with oxygen as the oxidant and aqueous ethanol as the solvent. The reaction proceeds at 80–130°C under 0.5–2.0 MPa pressure, yielding 2-methylbenzofuran-7-carboxylic acid in 85–90% purity.

Step 2: Esterification

The carboxylic acid is treated with methanol in the presence of sulfuric acid, forming the methyl ester. This step typically achieves >90% conversion, with final purification via recrystallization.

Key Advantages:

-

Green Chemistry : Oxygen serves as a clean oxidant.

-

High Pressure Compatibility : Scalable under industrial conditions.

Cyclization Using Trifluoroacetic Anhydride

A third method, reported by the Royal Society of Chemistry, utilizes trifluoroacetic anhydride (TFAA) to promote cyclization of phenolic precursors. This approach is particularly effective for introducing diverse substituents on the benzofuran ring.

Reaction Protocol

A mixture of 2,6-dimethylphenol and 1-(ethylsulfinyl)hex-1-yne is treated with TFAA in dichloromethane. The reaction proceeds via electrophilic activation of the alkyne, followed by cyclization to form the benzofuran core. Subsequent methylation of the 7-position carboxyl group using dimethyl sulfate yields the target compound.

Key Advantages:

-

Versatility : Adaptable to various substituents.

-

Rapid Cyclization : Completes within 1 hour at room temperature.

Comparative Analysis of Preparation Methods

Mechanistic Insights and Challenges

Regioselectivity in Cyclization

The placement of the methyl and ester groups is critically influenced by the directing effects of substituents. For instance, in the Pd-catalyzed method, the ester group at the 7-position directs cyclization to the 2-position via coordination to the palladium center.

Common Side Reactions

-

Over-Oxidation : Observed in the metalloporphyrin method, leading to dihydroxy byproducts.

-

Ester Hydrolysis : Acidic conditions in TFAA-mediated reactions may hydrolyze the methyl ester, necessitating controlled stoichiometry.

Industrial and Environmental Considerations

The oxidation-esterification route is favored for large-scale production due to its compatibility with continuous-flow reactors and low catalyst loading (0.02–0.05% by weight) . Conversely, palladium-based methods, while efficient, face challenges related to catalyst cost and recycling.

Q & A

Basic: What are the common synthetic routes for preparing methyl 2-methylbenzofuran-7-carboxylate, and what methodological considerations are critical for success?

Answer:

The compound is typically synthesized via cyclization or functionalization of benzofuran precursors. A key approach involves the addition of silyl enol ethers to benzoquinone esters, followed by acid-mediated cyclization to form the benzofuran core . For example, Jung & Perez () demonstrated that silyl enol ethers react regioselectively with quinone esters under controlled conditions (e.g., -78°C to room temperature) to yield 7-hydroxy intermediates, which are subsequently esterified. Critical factors include:

- Reagent stoichiometry : Excess silyl enol ether (1.2–1.5 eq) ensures complete quinone ester conversion.

- Acid catalyst : Trifluoroacetic acid (TFA) or Lewis acids (e.g., BF₃·Et₂O) enhance cyclization efficiency.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product .

Basic: How is this compound characterized structurally, and what analytical techniques are most reliable?

Answer:

Structural confirmation relies on:

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly for crystalline derivatives .

- NMR spectroscopy : and NMR identify substituent patterns (e.g., methyl groups at C2: δ ~2.4 ppm in ; ester carbonyl at C7: δ ~165 ppm in ) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 208.073 for C₁₁H₁₀O₃) .

Advanced: How can researchers optimize reaction yields for this compound derivatives, particularly when scaling up?

Answer:

Yield optimization requires addressing:

- Catalyst selection : Triethylamine as a base in sulfonylation steps improves chloride displacement (e.g., 57% yield in ).

- Temperature control : Exothermic reactions (e.g., Claisen rearrangement at 275°C in ) necessitate gradual heating to avoid decomposition.

- Byproduct management : Recrystallization (e.g., using ether/hexane) removes unreacted starting materials .

Advanced: What strategies resolve contradictions in reported biological activities of this compound analogs?

Answer:

Discrepancies often arise from:

- Structural variations : Substituent position (e.g., C3 vs. C7) alters bioactivity. For antiviral studies (), ester-to-amide derivatization enhances potency.

- Assay conditions : Standardize cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., acyclovir for antiviral comparisons).

- Data validation : Replicate experiments across ≥3 independent trials and use statistical tools (e.g., ANOVA) to assess significance .

Advanced: How can crystallographers address poor diffraction quality in this compound derivatives?

Answer:

- Crystal growth : Slow evaporation from dichloromethane/hexane (1:3) promotes well-ordered crystals.

- Data processing : SHELXL refines twinned data via HKLF5 mode, while WinGX integrates diffraction patterns for space group determination .

- Hydrogen bonding : Introduce halogen substituents (e.g., Cl at C5) to enhance crystal packing .

Advanced: What methodologies control regioselectivity during benzofuran functionalization?

Answer:

Regioselectivity is dictated by:

- Directing groups : Electron-withdrawing groups (e.g., nitro at C7) direct electrophilic substitution to C5 .

- Metal catalysis : Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) selectively modify C3 or C4 positions .

- Protection/deprotection : Temporary silyl ether protection of hydroxyl groups prevents undesired side reactions .

Advanced: What safety protocols are critical when handling reactive intermediates in this compound synthesis?

Answer:

- Isocyanate handling : Use fume hoods and PPE (gloves, goggles) when reacting 7-hydroxy intermediates with methyl isocyanate ( ).

- Solvent disposal : Triethylamine and methanesulfonyl chloride require neutralization (e.g., with acetic acid) before disposal .

- Thermal hazards : Monitor exothermic cyclization steps (e.g., >200°C) with thermocouples to prevent runaway reactions .

Advanced: How can stereochemical outcomes be controlled in dihydrobenzofuran derivatives of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.